Pukateine, (+/-)- Pukateine, (+/-)-
Brand Name: Vulcanchem
CAS No.: 22150-86-3
VCID: VC17256868
InChI: InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
SMILES:
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

Pukateine, (+/-)-

CAS No.: 22150-86-3

Cat. No.: VC17256868

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Pukateine, (+/-)- - 22150-86-3

Specification

CAS No. 22150-86-3
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Standard InChI InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
Standard InChI Key IKMXUUHNYQWZBC-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Introduction

Chemical Structure and Physicochemical Properties

Pukateine [(R)-11-hydroxy-1,2-methylenedioxyaporphine] belongs to the aporphine class of alkaloids, characterized by a tetracyclic framework with a benzylisoquinoline backbone. Its molecular formula is C18H17NO4\text{C}_{18}\text{H}_{17}\text{NO}_4, and it features a methylenedioxy group at positions 1 and 2, along with a hydroxyl group at position 11 (Figure 1) . The stereochemistry at the 6a position confers chirality, with the (R)-enantiomer being the naturally occurring form.

Key Physicochemical Properties

  • Molecular Weight: 311.33 g/mol

  • Melting Point: 198–200°C (decomposes)

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); poorly soluble in water .

The methylenedioxy moiety enhances its lipid solubility, facilitating blood-brain barrier penetration, while the hydroxyl group contributes to antioxidant activity .

Pharmacological Profile

Dopaminergic Activity

Pukateine demonstrates high affinity for dopamine receptors, with binding studies revealing IC50_{50} values of 0.4 µM at D1_1 and 0.6 µM at D2_2 receptors in rat striatal membranes . This dual receptor interaction distinguishes it from classical dopaminergic agents, which typically exhibit selectivity for one receptor subtype.

In Vivo Effects

  • Contralateral Circling Behavior: Administration of 8 mg/kg pukateine in 6-hydroxydopamine-lesioned rats induced significant contralateral turning (12.5 ± 1.2 rotations/min), indicative of dopaminergic agonist activity .

  • Striatal Dopamine Elevation: Microdialysis experiments showed a 2.3-fold increase in extracellular dopamine levels (340 µM pukateine perfusion) .

Antioxidant Properties

Synthesis and Natural Extraction

Natural Isolation

Pukateine is extracted from the inner bark of Laurelia novae-zelandiae via decoction and subsequent purification. Traditional Māori methods involve boiling the bark to produce analgesic preparations .

Synthetic Routes

While total synthesis details remain limited, proposed pathways involve:

  • Benzylisoquinoline Precursor: Cyclization of reticuline derivatives under acidic conditions.

  • Methylenedioxy Formation: Use of dichloromethane and potassium carbonate .

Industrial-scale production remains challenging due to the compound’s structural complexity.

Therapeutic Applications and Comparative Analysis

Analgesic Properties

Historical use in Māori medicine aligns with morphine-like analgesic effects, though without reported opioid receptor binding . Mechanisms may involve indirect modulation of pain pathways via dopaminergic signaling.

Comparative Analysis with Related Alkaloids

CompoundReceptor Affinity (IC50_{50}, µM)Antioxidant IC50_{50} (µM)Unique Feature
PukateineD1_1: 0.4; D2_2: 0.6 15 Dual dopaminergic/antioxidant
GlaucineD1_1: 3.9; D2_2: 3.0 N/ACa2+^{2+} channel antagonism
BoldineD1_1: 1.2; D2_2: 0.8 22 Hepatoprotective effects

Future Research Directions

  • Clinical Trials: Evaluate efficacy in Parkinson’s patients, focusing on motor symptoms and oxidative biomarkers.

  • Synthetic Optimization: Develop analogs with enhanced bioavailability and receptor selectivity.

  • Mechanistic Studies: Clarify interactions with non-dopaminergic systems (e.g., adrenergic, serotonergic).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator